![molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0](/img/structure/B1590537.png)
Methyl 3-chloro-2-nitrobenzoate
Overview
Description
Methyl 3-chloro-2-nitrobenzoate, also known as nitrochlorobenzoic acid methyl ester, is a common organic compound used in a variety of scientific research applications. It is a white solid with a melting point of 36-38°C and a boiling point of 115-117°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. Methyl 3-chloro-2-nitrobenzoate is a chlorinated nitrobenzoic acid ester, and is often used as a reagent in organic synthesis.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications :
- Methyl 3-chloro-2-nitrobenzoate is used in the synthesis of various chemical compounds. For instance, it was utilized as a starting material in the synthesis of chlorantraniliprole, a prominent insecticide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010). This process involved several steps, including esterification, reduction, chlorination, and aminolysis.
- Additionally, it has been identified as a potential impurity in the drug substance Lenalidomide (Kishore Gaddam et al., 2020). This study developed and validated an HPLC method for detecting and quantifying this compound as an impurity.
Solubility and Physical Property Studies :
- Research on the solubility of 2-methyl-3-nitrobenzoic acid in various solvents like alcohol, alkyl ether, and alkyl acetate has been conducted (Erin Hart et al., 2017). These studies are crucial for understanding its behavior in different chemical environments and for its application in synthesis processes.
Cytotoxic Properties :
- A study on a silver(I) complex involving 5-chloro-2-nitrobenzoic acid revealed its high cytotoxic property to both normal and carcinoma cells (Nong Wang & Qi Shi, 2011). This kind of research is important for exploring potential therapeutic uses.
Environmental and Analytical Chemistry :
- In the context of environmental chemistry, 3-methyl-4-nitrophenol, a typical hydrolysate of the pesticide fenitrothion, was studied for its transformation into chloro-5-hydroxy-2-nitrobenzoic acid (H. Takanashi et al., 2012). Such studies are significant for understanding the environmental impact and transformation of chemicals.
Green Chemistry Approaches :
- Research on green chemistry approaches has led to the development of an environmental-friendly nitration process of methyl 3-methylbenzoate for synthesizing 5-methyl-2-nitrobenzoic acid (Wen-yi Mei et al., 2018). Such methodologies are crucial for sustainable chemical production.
Mechanism of Action
Target of Action
Methyl 3-chloro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis . The primary targets of Methyl 3-chloro-2-nitrobenzoate are the organic groups involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
The mode of action of Methyl 3-chloro-2-nitrobenzoate involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, Methyl 3-chloro-2-nitrobenzoate can act as an organoboron reagent . This allows it to participate in the transmetalation process, where it transfers an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-chloro-2-nitrobenzoate are primarily those involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biaryl compounds . The downstream effects of this reaction can include the synthesis of various organic compounds, depending on the specific reactants used .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of Methyl 3-chloro-2-nitrobenzoate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of Methyl 3-chloro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also affect the reaction .
properties
IUPAC Name |
methyl 3-chloro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUVGLVDQXCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479668 | |
Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2-nitrobenzoate | |
CAS RN |
42087-81-0 | |
Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.